molecular formula C10H15BrN2 B113339 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine CAS No. 951917-59-2

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Cat. No.: B113339
CAS No.: 951917-59-2
M. Wt: 243.14 g/mol
InChI Key: OYMFXONHTUORJI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is an organic compound characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine typically involves the reaction of 3-bromobenzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps like recrystallization to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine can be compared with similar compounds like:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMFXONHTUORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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